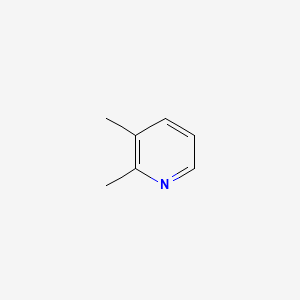

2,3-Lutidine

Description

Historical Context and Significance in Chemical Sciences

Lutidine, the common name for any dimethyl-substituted derivative of pyridine (B92270), was first discovered in Dippel's oil and named by Thomas Anderson in 1851. wikipedia.org Initially isolated from the basic fractions of coal tar or bone oil, the lutidines, including the 2,3-isomer, represent a fundamental class of heterocyclic aromatic compounds. wikipedia.orgwikipedia.org Pyridine and its derivatives are foundational to industrial chemistry and biochemistry. chemicalland21.com Their significance stems from their role as solvents and, more importantly, as starting materials for synthesizing a vast array of products, including pharmaceuticals, agrochemicals, dyes, and food flavorings. chemicalland21.com The parent compound, pyridine, and its methylated analogues like 2,3-lutidine are characterized by a six-membered ring with five carbon atoms and one nitrogen atom. chemicalland21.com The nitrogen atom's lone pair of electrons confers basic properties, making these compounds crucial building blocks in organic synthesis. chemicalland21.com

Structural Features and Isomeric Considerations within Lutidines

This compound, or 2,3-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N. wikipedia.orgresearchgate.net It is one of six structural isomers of dimethylpyridine, which differ only in the positions of the two methyl groups on the pyridine ring. wikipedia.orgmanavchem.com This structural variation among isomers leads to distinct physicochemical properties, despite them all sharing the same molecular weight (107.16 g/mol ). wikipedia.orgnih.gov

The position of the methyl groups significantly influences properties such as basicity (pKa), boiling point, and steric hindrance around the nitrogen atom. For instance, 2,6-lutidine is noted for the steric effect of its two methyl groups flanking the nitrogen, which makes it a useful, non-nucleophilic base in organic synthesis. wikipedia.org The different electronic and steric environments of each isomer dictate their reactivity and suitability for specific applications. tandfonline.com The crystal structure of this compound has been determined at 150 K, revealing that the molecules are linked into polar chains through C-H···N interactions. researchgate.net The separation of these closely related isomers can be challenging due to their similar properties, often requiring specialized techniques like selective enclathration. iucr.org

Table 1: Physicochemical Properties of Lutidine Isomers

| Isomer Name | Systematic Name | CAS Number | Boiling Point (°C) | pKa of Conjugate Acid |

|---|---|---|---|---|

| This compound | 2,3-Dimethylpyridine | 583-61-9 | 162-163 | 6.57 |

| 2,4-Lutidine | 2,4-Dimethylpyridine | 108-47-4 | 157 | 6.99 |

| 2,5-Lutidine | 2,5-Dimethylpyridine | 589-93-5 | 157 | 6.51 |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 108-48-5 | 144 | 6.72 wikipedia.org |

| 3,4-Lutidine | 3,4-Dimethylpyridine | 583-58-4 | 175-176 | 6.46 |

| 3,5-Lutidine | 3,5-Dimethylpyridine | 591-22-0 | 173 manavchem.com | 6.15 |

Note: Some boiling point and pKa values may vary slightly depending on the source.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is dominated by its application as a crucial intermediate in the synthesis of high-value chemical products, particularly in the pharmaceutical and agrochemical sectors. github.comhtfmarketreport.comsuryalifesciencesltd.com A significant area of application is in the production of anti-ulcer drugs. github.com For example, this compound is the starting material for synthesizing 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate for the production of proton pump inhibitors like lansoprazole (B1674482) and rabeprazole. patsnap.com

The demand for this compound is also driven by its role in the agrochemical industry for the formulation of certain herbicides and pesticides. github.compmarketresearch.com In Brazil, its use in glyphosate (B1671968) alternatives is a notable application. pmarketresearch.com

Emerging trends point towards the use of lutidine derivatives in more advanced applications. In coordination chemistry, lutidines are studied as ligands that can be coordinated to metal ions to form complexes. walisongo.ac.id For instance, bis(lutidine)silver(I) nitrate (B79036) complexes have been synthesized to study how the ligand's basicity affects the stability of the metal complex. walisongo.ac.id Furthermore, new pentadentate ligands derived from lutidine, such as α,α,α′,α′-tetra(pyrazolyl)lutidine, are being developed for their potential in mediating complex organic transformations like alkane oxidation. marquette.edunih.gov There is also growing interest in using lutidine-based molecules in the development of broad-spectrum antivirals and in catalysts for producing biodegradable plastics. pmarketresearch.com The push towards green chemistry is also influencing the market, encouraging the development of more sustainable production practices and the use of high-purity this compound in specialty chemicals and electronics manufacturing. htfmarketreport.compmarketresearch.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYNZHMRTTWQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060395 | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-61-9, 27175-64-0 | |

| Record name | 2,3-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Lutidine and Its Derivatives

Classical and Modern Synthetic Routes

The synthesis of 2,3-lutidine, also known as 2,3-dimethylpyridine, and its derivatives is crucial for the production of various fine chemicals and pharmaceuticals. Over the years, synthetic strategies have evolved from classical, often harsh, methods to more sophisticated and sustainable approaches. These modern routes focus on efficiency, selectivity, and reduced environmental impact.

Catalytic Cyclization Reactions for 2,3-Dimethylpyridine Formation

Catalytic cyclization reactions are a cornerstone of pyridine (B92270) ring synthesis. These methods often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or amines over a solid catalyst at elevated temperatures. For the formation of 2,3-dimethylpyridine, specific precursors and catalytic systems are employed to ensure the desired substitution pattern.

Fixed-bed reactors are extensively used in the industrial synthesis of pyridines, including this compound. eccsel.eu These systems offer several advantages, such as continuous operation, high catalyst loading, and straightforward product separation. In a typical setup, a gaseous mixture of reactants is passed through a heated tube packed with a solid catalyst. eccsel.eu The catalyst facilitates the complex series of condensation, cyclization, and dehydrogenation reactions that ultimately form the pyridine ring.

The efficiency of a fixed-bed reactor is influenced by several parameters, including reaction temperature, pressure, reactant flow rates, and the nature of the catalyst. eccsel.eu For instance, research on the synthesis of 2,6-lutidine from acetone (B3395972) and methanol (B129727) demonstrated that a fixed-bed reactor packed with a modified ZSM-5 catalyst could achieve significant conversion and yield under optimized conditions. cjcatal.com Similar principles are applied to the synthesis of this compound, where precise control over the reaction environment is critical to maximize the yield of the desired isomer and minimize the formation of byproducts. cjcatal.comresearchgate.net

Key Features of Fixed-Bed Reactors in Lutidine Synthesis:

| Feature | Description |

| Operation | Continuous flow of reactants over a stationary catalyst bed. |

| Catalyst | Typically solid acid catalysts, such as zeolites or mixed metal oxides. cjcatal.com |

| Conditions | High temperatures (e.g., 450 °C) and atmospheric pressure are common. cjcatal.com |

| Advantages | High throughput, ease of product-catalyst separation, and potential for catalyst regeneration. cjcatal.com |

The choice of catalyst is paramount in directing the cyclization reaction towards the desired product. Catalysts for pyridine synthesis are often based on solid acids, which can be modified with transition metals to enhance their activity and selectivity. For example, the use of polymetallic ZSM-5 catalysts has been explored for the synthesis of 2,6-lutidine, where the addition of metals like lead, iron, and cobalt to the zeolite framework was found to improve catalytic performance. cjcatal.com

Transition metal chlorides, often in combination with phosphates, can also serve as effective catalysts. These complexes can facilitate the various steps of the reaction mechanism, from initial condensations to the final ring-closing and aromatization steps. The Lewis acidity of the transition metal ions plays a crucial role in activating the reactants. mdpi.com

Fixed-Bed Catalytic Reactor Systems

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgnih.gov In the context of this compound derivatives, one-pot approaches can streamline complex synthetic sequences.

For example, multi-component reactions are a powerful tool in one-pot synthesis. The Biginelli reaction, which produces dihydropyrimidines, is a classic example of a one-pot, three-component reaction. researchgate.net Similar strategies can be envisioned for the synthesis of highly substituted pyridine derivatives. By carefully selecting the starting materials and a suitable catalyst, complex molecules can be assembled in a single, efficient step. scirp.orgtandfonline.com The development of one-pot procedures for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, highlights the potential of this approach. scirp.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. royalsocietypublishing.orgnih.gov This includes using renewable feedstocks, reducing waste, and employing catalytic methods. royalsocietypublishing.org

Atom economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org An ideal reaction has an atom economy of 100%.

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by taking into account the reaction yield and the stoichiometry of the reactants. RME is defined as the mass of the isolated product divided by the total mass of reactants used. greenchemistry-toolkit.org

In a study on the synthesis of a derivative of this compound, namely 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the green metrics of the synthetic route were evaluated. orientjchem.org The researchers calculated the atom economy, reaction mass efficiency, and E-factor (a measure of waste generated) for each step of the synthesis. orientjchem.org This type of analysis is crucial for identifying areas where a synthetic route can be improved to be more sustainable. For instance, it was noted that a lower E-factor in one of the steps indicated less waste generation compared to other steps in the synthesis. orientjchem.org

Green Chemistry Metrics in Synthesis:

| Metric | Formula | Significance |

| Atom Economy (AE) | (MW of desired product / MW of all reactants) x 100% wikipedia.org | Measures the theoretical efficiency of atom incorporation. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a practical measure of efficiency, considering yield and stoichiometry. |

By applying these metrics, chemists can quantitatively assess the environmental impact of different synthetic routes to this compound and its derivatives and prioritize those that are more sustainable.

E-factor Analysis for Waste Minimization

The E-factor (Environmental Factor) is a key metric in green chemistry used to quantify the amount of waste generated per unit of product. researchgate.net It is calculated as the total mass of waste produced divided by the mass of the desired product. The ideal E-factor is zero, signifying a completely waste-free process. researchgate.net In practice, minimizing the E-factor is a primary goal for sustainable chemical manufacturing. researchgate.net

The chemical industry is often categorized by the scale of production and the associated E-factors. For instance, bulk chemical production typically has E-factors ranging from less than 1 to 5, while the fine chemicals and pharmaceutical sectors often see much higher values, from 5 to over 100. researchgate.net The synthesis of this compound derivatives, which are frequently used as intermediates in the pharmaceutical industry for drugs like lansoprazole (B1674482), falls into a category where waste minimization is critically important. google.compatsnap.com

Key contributors to a high E-factor in chemical synthesis include solvent losses, reaction byproducts, and waste from purification processes. researchgate.net Strategies to lower the E-factor in the synthesis of this compound and its derivatives involve:

Catalysis: Employing reusable catalysts to replace stoichiometric reagents that are consumed in the reaction and generate significant waste.

Solvent Choice: Shifting from organic solvents to more environmentally benign options like water or minimizing solvent use altogether. researchgate.net

Process Optimization: Improving reaction yields and selectivity to reduce the formation of unwanted byproducts.

By focusing on these areas, the synthesis pathways for this compound derivatives can be made more sustainable and economically viable, aligning with the principles of green chemistry.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technology offers significant advantages, particularly for the synthesis of fine chemicals and pharmaceutical intermediates like those derived from this compound. mdpi.com

The primary benefits of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is crucial when dealing with highly reactive intermediates or exothermic reactions common in pyridine chemistry. mdpi.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times compared to batch processes. nih.gov

Scalability and Automation: Scaling up production in a flow system is typically achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. mdpi.com

While specific industrial-scale flow syntheses for this compound are not widely published, the principles of flow chemistry are well-suited for its derivatization. For example, the nitration and N-oxidation steps, which can be hazardous and require careful control, would benefit greatly from the enhanced safety and control offered by a continuous flow setup. patsnap.comnih.gov

Derivatization and Functionalization Pathways of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through functionalization of either the ring nitrogen or the appended methyl groups. walisongo.ac.id

N-Oxidation of this compound

The oxidation of the nitrogen atom in the pyridine ring of this compound yields this compound N-oxide (also known as 2,3-dimethylpyridine 1-oxide). smolecule.com This transformation alters the electronic properties of the ring, making it a key intermediate for further functionalization, particularly in the synthesis of pharmaceutical precursors. google.commdpi.com A common method for this oxidation involves reacting this compound with hydrogen peroxide in the presence of a suitable catalyst. google.comsmolecule.com

The use of transition metal catalysts enhances the efficiency and selectivity of the N-oxidation of pyridine derivatives. Ruthenium chloride (RuCl₃) has been identified as an effective catalyst for this transformation in a dichloromethane (B109758) solvent under an oxygen atmosphere. smolecule.com Other advanced catalytic systems have also been developed. For example, a Keplerate polyoxomolybdate ({Mo₁₃₂}) has been shown to catalyze the oxidation of various pyridines, including this compound, using hydrogen peroxide in a mixed water and ethanol (B145695) solvent at room temperature. rsc.org These catalytic methods offer a pathway to high yields of the corresponding N-oxides under relatively mild conditions. rsc.org

| Substrate | Catalyst System | Oxidant | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| This compound | Ruthenium Chloride (RuCl₃) | Oxygen | This compound N-oxide | Effective method for synthesis. | smolecule.com |

| This compound | {Mo₁₃₂} | Hydrogen Peroxide (H₂O₂) | This compound N-oxide | Longer reaction time needed compared to mono-substituted pyridines, but high yield achieved. | rsc.org |

| Pyridine | {Mo₁₃₂} | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide | 93% yield in 6 hours at room temperature. | rsc.org |

The mechanism of N-oxidation involves the donation of the lone pair of electrons from the pyridine nitrogen atom to an electrophilic oxygen atom supplied by an oxidizing agent like hydrogen peroxide or a peracid. nih.gov This forms a new N-O covalent bond. nih.gov

The resulting this compound N-oxide is a crucial intermediate for further reactions. google.com The N-oxide group activates the pyridine ring, facilitating electrophilic substitution, particularly at the 4-position. A prominent subsequent reaction is nitration to produce 2,3-dimethyl-4-nitropyridine-N-oxide. google.compatsnap.com This is a key step in the synthesis of proton-pump inhibitors such as lansoprazole. google.compatsnap.com The nitration is typically carried out using a mixed acid reagent, such as potassium nitrate (B79036) in concentrated sulfuric acid, where the sulfuric acid acts as both a catalyst and a dehydrating agent. google.compatsnap.comgoogle.com The N-oxide can later be reduced to regenerate the pyridine ring if needed. chemicalbook.com

Catalytic N-oxidation with Transition Metal Catalysts (e.g., RuCl3)

Methyl Group Functionalization

Functionalizing the methyl groups of this compound involves the activation of strong carbon-hydrogen (C(sp³)–H) bonds, which is a significant challenge in organic synthesis. nih.gov Modern synthetic methods have been developed to achieve this transformation, enabling the introduction of new functional groups onto the methyl substituents. nih.govacs.org

One advanced strategy involves a two-step, one-pot sequence of C–H silylation followed by oxidation. nih.gov This process can be catalyzed by transition metals like iridium. nih.govacs.org Although detailed examples often focus on more complex molecules like terpenoids, the underlying principles are applicable to heterocycles like lutidines. nih.govacs.org The process would first convert a C-H bond on one of the methyl groups into a C-Si bond, which is then oxidized to a C-O bond, effectively installing a hydroxyl group to form a hydroxymethylpyridine derivative. Such functionalization opens pathways to a wide array of other derivatives and is a powerful tool for modifying the structure of the parent this compound molecule. rsc.org

Chlorination of Methyl Groups (e.g., to 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine)

The selective chlorination of the methyl groups of this compound is a critical transformation for the synthesis of various valuable compounds. A notable example is the preparation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a key intermediate. orientjchem.org

A modified and efficient synthesis of this compound begins with the N-oxidation of this compound. orientjchem.org This initial step can be achieved in high yield (93%) by reacting this compound with a catalytic amount of Ruthenium(III) chloride (RuCl₃·3H₂O) in dichloromethane while bubbling oxygen through the mixture at room temperature. orientjchem.org The resulting 2,3-dimethyl-pyridine-N-oxide is then subjected to a series of reactions to introduce the methylsulfonyl group at the 4-position and subsequently chlorinate the methyl group at the 2-position. orientjchem.org

The allylic chlorination of the precursor, 2,3-dimethyl-4-(methylsulfonyl)pyridine, is accomplished using trichloroisocyanuric acid (TCCA) in chloroform (B151607) at reflux for one hour, affording the desired 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine in 82% yield. orientjchem.org TCCA is noted as a safe and efficient chlorinating agent for this transformation. orientjchem.org An alternative, more traditional method involves converting the methyl group at the second position to an acetoxymethyl group with acetic anhydride, followed by hydrolysis and chlorination with thionyl chloride. orientjchem.org

Vapor phase chlorination of this compound represents another methodology for producing mono- and bis(polychloromethyl)pyridines. google.comgoogleapis.com This process involves feeding vaporized this compound, a chlorocarbon diluent like carbon tetrachloride, and an excess of chlorine into a continuous vapor phase reactor at elevated temperatures, typically between 250 to 550°C. google.comgoogleapis.com The reaction conditions, including temperature, contact time, and reactant ratios, can be adjusted to control the degree of chlorination. google.comgoogleapis.com

Table 1: Synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine

| Step | Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | This compound | RuCl₃·3H₂O, O₂ | Dichloromethane, Room Temp, 8h | 2,3-Dimethyl-pyridine-N-oxide | 93% | orientjchem.org |

| 2 | 2,3-Dimethyl-pyridine-N-oxide | 30% NaSH, Methyl iodide, Tetrabutyl ammonium (B1175870) hydroxide | One-pot | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | - | orientjchem.org |

| 3 | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 30% H₂O₂ | - | 4-(methylsulfonyl)pyridine-N-oxide | - | orientjchem.org |

| 4 | 4-(methylsulfonyl)pyridine-N-oxide | RuCl₃·3H₂O | Acetonitrile (B52724), 85°C, 1h | 2,3-dimethyl-4-(methylsulfonyl)pyridine | 85% | orientjchem.org |

| 5 | 2,3-dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid (TCCA) | Chloroform, Reflux, 1h | 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82% | orientjchem.org |

Ring Functionalization and Substitution Reactions

Functionalization of the pyridine ring of this compound is essential for creating a diverse range of derivatives. One powerful technique is the direct lithiation of the ring. The use of a BuLi-LiDMAE (lithium diisopropylamide) reagent allows for the direct lithiation of 3,5-lutidine, enabling subsequent electrophilic condensations to produce new polysubstituted pyridines. researchgate.net For this compound, complexation with BF₃ prior to reaction with LDA has been shown to direct lithiation exclusively to the α-methyl carbon, providing superior yields compared to the uncomplexed starting material. researchgate.net

The Minisci reaction offers another route for the functionalization of six-membered-ring aza-aromatics like lutidine. This reaction involves the addition of nucleophilic radicals to the protonated heterocyclic base. Trifluoromethylation of azines can be achieved by converting the azine to its N-p-methoxybenzyl azinium bromide, which then reacts with trifluoromethyl carbanions. mdpi.com The CF₃⁻ anion typically adds to the positions ortho and para to the nitrogen atom. mdpi.com

Furthermore, the pyridine ring's electron-poor nature makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitrogen atom. mdpi.com The formation of N-oxides can activate the lutidine ring for either nucleophilic or electrophilic attack, depending on the other substituents present on the ring. nih.gov

Derivatization for Analytical and Biotechnological Applications

Chemical derivatization is a crucial strategy for enhancing the analytical performance in the detection and quantification of compounds. For molecules that are challenging to analyze directly, such as those with high polarity or low volatility, derivatization can improve chromatographic behavior and detection sensitivity. diva-portal.org

In the context of analytical chemistry, derivatization is employed to modify the original chemical structure with specific chemical tags. diva-portal.org For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) is used as a pre-analytical derivatization reagent that converts compounds with carbonyl groups into their respective 3-nitrophenylhydrazones. diva-portal.org This process significantly improves their detection in liquid chromatography-mass spectrometry (LC-MS). diva-portal.orgacs.org The reaction is typically facilitated by a condensing agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine. diva-portal.org

For biotechnological applications and high-throughput screening, derivatization can be used to label molecules for specific detection methods. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) can specifically modify primary amines or hydroxy groups, increasing the signal-to-noise ratios in mass spectrometry analysis. mdpi.com This improvement in ionization efficiency is particularly beneficial for the analysis of small molecules. mdpi.com

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl (Carboxylic acids) | LC-MS | Improve retention and detection sensitivity | diva-portal.org, acs.org |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Primary amines, Hydroxy groups | Mass Spectrometry (MALDI) | Increase signal-to-noise ratio, improve ionization | mdpi.com |

| 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Primary amines, Hydroxy groups | Mass Spectrometry (MALDI) | Increase signal-to-noise ratio, improve ionization | mdpi.com |

| Trichloroisocyanuric acid (TCCA) | Methyl groups (allylic) | Synthesis | Chlorination | orientjchem.org |

| Thionyl chloride | Hydroxy, Acetoxymethyl groups | Synthesis | Chlorination | orientjchem.org |

Coordination Chemistry and Ligand Design Involving 2,3 Lutidine

2,3-Lutidine as a Nitrogen-Donor Ligand

This compound, also known as 2,3-dimethylpyridine, is a heterocyclic aromatic amine that serves as a significant N-donor ligand in coordination chemistry. As a derivative of pyridine (B92270), its coordination properties are primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as a sigma-donor ligand to a wide array of metal ions. cdnsciencepub.com The presence and position of the two methyl groups on the pyridine ring introduce specific steric and electronic effects that distinguish it from pyridine and its other isomers. The methyl group at the 2-position (ortho) creates notable steric hindrance around the nitrogen donor atom, influencing the geometry, coordination number, and stability of the resulting metal complexes. cdnsciencepub.com This steric crowding is less pronounced than in 2,6-lutidine but more significant than in ligands with methyl groups at the 3-, 4-, or 5-positions. These characteristics make this compound an interesting ligand for studying the subtle interplay of sterics and electronics in complex formation and reactivity.

The synthesis of metal complexes involving this compound typically proceeds by reacting a metal salt with the lutidine ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction to elucidate their structure and bonding.

This compound forms stable complexes with a range of transition metals.

Silver(I): Silver(I) nitrate (B79036) reacts with this compound to form bis(this compound)silver(I) nitrate, [Ag(2,3-Lut)₂]NO₃. The synthesis involves adding two equivalents of this compound to a solution of silver nitrate in a minimal amount of a solvent like ethanol (B145695) or an ethanol/water mixture, followed by crystallization upon cooling. researchgate.net Characterization by ¹H NMR spectroscopy shows that the proton signals of the coordinated lutidine shift downfield compared to the free ligand, confirming complexation. researchgate.net Further studies using ¹⁵N NMR spectroscopy also reveal shifts upon coordination, which are influenced by the steric factors of the ligand.

Table 1: Synthesis and Characterization of Bis(this compound)silver(I) Nitrate

| Property | Details | Reference |

|---|---|---|

| Reactants | Silver nitrate (AgNO₃), this compound | researchgate.net |

| Stoichiometry | 1:2 (AgNO₃ : this compound) | researchgate.net |

| Solvent | Ethanol/Water | researchgate.net |

| Product | [Ag(2,3-Lut)₂]NO₃ | researchgate.net |

| Characterization | ¹H NMR, ¹⁵N NMR, Melting Point, TGA | researchgate.net |

Rhodium and Iridium: The coordination chemistry of this compound with rhodium and iridium is prominently featured in the context of advanced pincer ligands. These ligands utilize a lutidine core that is functionalized at the 2- and 6-positions with other donor groups, such as N-heterocyclic carbenes (NHCs) or amino groups. nih.govacs.org For example, rhodium(I) and iridium(I) complexes with NHC/amino functionalized ligands derived from lutidine have been synthesized. acs.org These complexes can exhibit varied coordination modes, from monodentate binding through the NHC to tridentate pincer (κ³C,N,N') coordination. acs.org Such complexes are often investigated for their catalytic activity and unique reactivity, including C-H activation. nih.govacs.org

Palladium and Platinum: While palladium(II) and platinum(II) form a wide variety of complexes with pyridine-type ligands, specific reports on the synthesis and crystal structure of simple this compound adducts are less common than for other isomers like 2,6-lutidine or 3,5-lutidine. cdnsciencepub.comcdnsciencepub.comresearchgate.netthegoodscentscompany.com However, the formation of such complexes is known, and they have been characterized spectroscopically. A study on the structural correlations of NMR coordination shifts for Au(III), Pd(II), and Pt(II) chloride complexes included 2,3-dimethylpyridine among the ligands investigated, confirming its coordination to these metal centers. nih.gov The steric properties of ortho-substituted pyridines can disfavor the coordination of multiple ligands to a single platinum center, a factor that influences product distribution during synthesis. nih.gov

Copper: Mononuclear copper(II) complexes with this compound have been synthesized. The reaction of copper pentafluorobenzoate with a fourfold excess of this compound results in the formation of the complex [Cu(2,3-Lut)(Рfb)₂]. mdpi.com Research indicates that for α-substituted pyridines like this compound, the composition and structure of the final copper pentafluorobenzoate products are often independent of the initial reactant ratios. uomustansiriyah.edu.iq

Zinc: The reaction of zinc(II) acetate (B1210297) dihydrate with this compound in a 1:1 molar ratio in methanol (B129727) yields a discrete trinuclear complex with the formula [Zn₃(μ₂-η¹:η¹-OAc)₄(μ₂-η²:η⁰-OAc)₂(this compound)₂]. nih.gov This complex has been thoroughly characterized by IR and NMR spectroscopy, as well as single-crystal X-ray diffraction. The formation of this specific trinuclear structure highlights the directing role of the this compound ligand. nih.gov

Table 2: Synthesis and Characterization of a Trinuclear Zinc(II)-Lutidine Complex

| Property | Details | Reference |

|---|---|---|

| Reactants | Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O), this compound | nih.gov |

| Stoichiometry | 1:1 (Zn salt : this compound) | nih.gov |

| Solvent | Methanol | nih.gov |

| Product | [Zn₃(μ₂-OAc)₄(μ₂-OAc)₂(2,3-Lut)₂] | nih.gov |

| Characterization | IR, ¹H NMR, ¹³C NMR, Solid-state CP-MAS ¹³C NMR, X-ray Diffraction | nih.gov |

The formation of simple coordination complexes between lanthanide ions (Ln³⁺) and this compound is not widely documented in the surveyed scientific literature. The coordination chemistry of lanthanides with pyridine-type ligands often involves either functionalized ligands that provide additional donor atoms for a chelate effect or less sterically hindered pyridine derivatives. For instance, complexes of lanthanides have been successfully prepared with 2,6-lutidine-N-oxide, where the oxygen atom acts as the primary donor site. researchgate.net Studies on heterometallic Ln-Cd complexes have also tended to incorporate other lutidine isomers, such as 2,4-lutidine and 3,4-lutidine, rather than this compound. uomustansiriyah.edu.iq The steric hindrance from the ortho-methyl group combined with the relatively hard nature of Ln³⁺ ions may disfavor stable complex formation with this compound compared to other available ligands.

This compound typically coordinates to metal centers as a monodentate, N-donor ligand. The most significant feature influencing its coordination behavior is the steric effect imposed by the methyl group at the 2-position (ortho to the nitrogen). This steric bulk can lead to several observable effects in the resulting complexes:

Influence on Geometry: The steric hindrance can cause distortions from ideal geometries. For instance, in square planar complexes, the lutidine ring may be forced to tilt out of the coordination plane. In complexes of pentadentate ligands derived from a lutidine core, steric interactions can enforce unusual dihedral angles between the axial pyridine unit and the equatorial plane of the other donor atoms. ajol.info

Stability and Labile Bonds: The steric clash between the ortho-methyl group and other ligands on the metal center can weaken the metal-nitrogen bond, making the this compound ligand more labile compared to less hindered pyridines.

Control of Coordination Number: The steric demand of this compound can limit the number of ligands that can coordinate to a metal center, thereby influencing the final coordination number and stoichiometry of the complex. nih.gov

In the trinuclear zinc acetate complex, [Zn₃(μ₂-OAc)₄(μ₂-OAc)₂(this compound)₂], the this compound ligands occupy the terminal positions on the outer zinc atoms, coordinating in a monodentate fashion. nih.gov The specific steric and electronic profile of this compound, compared to other isomers, is crucial in directing the assembly of this particular trinuclear structure instead of, for example, a polymeric one. nih.gov

The final structure of a metal-ligand assembly, including its nuclearity (the number of metal centers) and state of aggregation (e.g., discrete molecule vs. coordination polymer), is dictated by a delicate balance of factors. With this compound, its specific steric and electronic properties play a crucial role.

A key study investigating the reactions of zinc(II) acetate with various lutidine isomers provides a clear example. nih.gov The reaction with this compound afforded a discrete trinuclear complex, whereas the reaction with the less-hindered 3,4-lutidine under identical conditions produced a one-dimensional coordination polymer. nih.gov The researchers proposed a "point zero charge (pzc) model" to explain these outcomes. According to this model, the nuclearity of the final product depends on the nature and number of different species that exist in equilibrium when the reactants are dissolved. These equilibria are, in turn, highly sensitive to the subtle differences in the basicity and steric hindrance of the lutidine isomer used. nih.gov The greater steric bulk of this compound (due to the ortho-methyl group) compared to 3,4-lutidine favors the formation of a discrete, aggregated cluster (trinuclear) over an extended polymeric chain. Non-covalent interactions are also critical in determining the final aggregation state of the products. nih.gov

Similarly, in copper(II) pentafluorobenzoate chemistry, the use of α-substituted pyridines like this compound was found to direct the formation of specific mononuclear complexes, preventing the formation of other structures that might be accessible with less hindered ligands. mdpi.comuomustansiriyah.edu.iq

Transition Metal Complexes (e.g., Silver(I), Rhodium, Iridium, Palladium, Copper, Platinum, Zinc)

Coordination Modes and Steric Effects of this compound Ligands

Catalytic Applications of this compound-Based Complexes

While simple adducts of this compound are fundamental, much of its recent utility in catalysis is found in sophisticated pincer-type ligands where the lutidine moiety serves as a rigid, tunable scaffold. In these systems, the lutidine is typically functionalized at the 2- and 6-positions with donor arms (e.g., phosphines, amines, N-heterocyclic carbenes), creating a tridentate ligand that binds to a metal center in a meridional fashion. The lutidine backbone provides stability, while the "pincer" arms can be modified to fine-tune the catalyst's electronic and steric properties.

Hydrogenation and Dehydrogenation Reactions: Pincer complexes of earth-abundant metals based on a lutidine framework have emerged as powerful catalysts.

Manganese: Chiral pincer ligands derived from lutidine have been used to create Manganese(I) catalysts for the highly efficient and enantioselective hydrogenation of a wide range of ketones, providing access to valuable chiral alcohol products. nih.gov

Ruthenium: Lutidine-derived bis-NHC ruthenium pincer complexes are active for the hydrogenation of carbon dioxide to formate (B1220265) and the selective hydrogenation of esters to alcohols. cdnsciencepub.com Furthermore, ruthenium complexes with lutidine-based PNN(H) and CNN(H) pincer ligands (containing secondary amine donors) are effective catalysts for the hydrogenation and dehydrogenation of N-heterocyclic compounds. nih.gov

Hydrosilylation and Methylation:

Rhodium: Pincer complexes of rhodium derived from lutidine have shown excellent activity as catalysts for the (Z)-selective hydrosilylation of alkynes. nih.gov

Iridium: Related iridium pincer complexes are highly effective for the N-methylation of amines and nitroarenes, using methanol as both a C1 source and a reducing agent. nih.gov Iridium complexes with lutidine-derived CNP ligands have also been assessed as catalysts in the transfer hydrogenation of ketones. researchgate.net

C-H Bond Activation: The unique electronic structure of lutidine-based pincer complexes, which can undergo dearomatization/aromatization cycles, makes them suitable for reactions involving C-H bond activation. Iridium complexes have been specifically studied in the context of electrochemical C-H activation. Rhodium pincer complexes based on a lutidine framework have also been shown to activate CO₂ and terminal alkynes at the deprotonated methylene (B1212753) arm of the ligand.

Homogeneous Catalysis

This compound serves as a versatile ligand and catalyst in various homogeneous catalytic reactions. chemimpex.comnordmann.global Its applications are noted in processes involving transition metals, where it can influence catalytic pathways and enhance the performance of advanced materials. chemimpex.com Lutidine-based pincer ligands, for example, have been instrumental in the development of catalysts for hydrogenation and dehydrogenation reactions. These pincer complexes can undergo reversible dearomatization and aromatization, a mechanism that facilitates the activation of small molecules like H₂, H-OR, and H-NR₂. mdpi.comacs.orgnih.gov Deprotonation of the pincer side arm leads to a dearomatized metal-amide species capable of cleaving H-H bonds, which is a key step in the hydrogenation of unsaturated compounds like esters and carbonyls. mdpi.com

While much of the research on pincer ligands has focused on the symmetrically substituted 2,6-lutidine backbone, the principles extend to other isomers. acs.orgcsic.es The development of non-symmetric lutidine-derived pincer complexes, including those conceptually related to the 2,3-isomer, is driven by their potential in catalysis. acs.org For instance, lutidine-coordinated cobalt(II) acetate complexes have been explored as cost-effective electrocatalysts. The coordination of the lutidine ligand as a Lewis base provides flexibility around the metal center, which is believed to facilitate the catalytic cycle. rsc.org Furthermore, this compound is employed in the synthesis of important pharmaceutical intermediates through catalyzed reactions, underscoring its role in facilitating complex chemical transformations. patsnap.comresearcher.life

Frustrated Lewis Pair (FLP) Catalysis with Lutidine Derivatives

The field of Frustrated Lewis Pair (FLP) chemistry, which utilizes a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, has prominently featured lutidine derivatives. rsc.org This non-quenched reactivity allows for the activation of small molecules. rsc.orgacs.org

While the archetypal example of a sterically hindered base in FLP chemistry is 2,6-lutidine, the principles are applicable to the broader class of lutidine derivatives. rsc.orgacs.org The combination of 2,6-lutidine with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is a well-studied FLP system. acs.orguzh.ch This pair exists in equilibrium with its classical adduct but can effectively activate H₂ and other small molecules due to the availability of the free, unquenched acid and base sites. acs.orguzh.ch This reactivity has paved the way for metal-free hydrogenations. acs.org

In one application, the FLP formed from 2,6-lutidine and (C₆F₅)₃B was used to catalyze the allylation of electron-rich arenes with allyl alcohol, achieving a 90% yield. rsc.org The proposed mechanism involves the FLP activating the alcohol to form a stabilized allyl cation, which is then attacked by the arene. rsc.org

| FLP System | Reactants | Product | Yield | Reference |

| 2,6-Lutidine / B(C₆F₅)₃ | 1,3,5-Trimethoxybenzene, Cinnamyl alcohol | Allylated arene | 90% | rsc.org |

| 2,6-Lutidine / B(C₆F₅)₃ | H₂ | [2,6-Me₂C₅H₃NH][HB(C₆F₅)₃] | 87% | acs.org |

CO₂ Hydrogenation

A significant application of FLP catalysis involving lutidine derivatives is the metal-free hydrogenation of carbon dioxide. The FLP system comprising 2,6-lutidine and B(C₆F₅)₃ has been shown to catalytically hydrogenate CO₂ using H₂ as the reductant. d-nb.infonih.gov In this process, a silyl (B83357) halide is used as an oxophile to drive the reaction. d-nb.infonih.govresearchgate.net The reaction's outcome can be precisely controlled by selecting the specific silyl halide and solvent. d-nb.infonih.govresearchgate.net This method allows for the selective formation of various reduction products such as disilylacetal (R₃SiOCH₂OSiR₃), methoxysilane (B1618054) (R₃SiOCH₃), methyl iodide (CH₃I), and even methane (B114726) (CH₄) under relatively mild conditions. d-nb.infonih.govresearchgate.netresearchgate.net

The mechanism, supported by DFT studies, begins with the FLP-mediated activation of H₂, followed by reaction with CO₂ to form a formyl borate (B1201080) intermediate. d-nb.inforesearchgate.net The silyl halide then reacts with this intermediate, freeing the borane (B79455) to continue the catalytic cycle. d-nb.info This approach represents a significant advancement in CO₂ reduction, turning it into valuable chemical feedstock without the need for transition metals. researchgate.net

| FLP Catalyst | Reductant | Oxophile/Solvent | Major Product | Reference |

| 2,6-Lutidine/B(C₆F₅)₃ | H₂ | Et₃SiI / C₆D₆ | Et₃SiOCH₂OSiEt₃ | d-nb.info |

| 2,6-Lutidine/B(C₆F₅)₃ | H₂ | Me₃SiI / C₆D₆ | Me₃SiOCH₃ | d-nb.info |

| 2,6-Lutidine/B(C₆F₅)₃ | H₂ | Me₃SiI / CD₂Cl₂ | CH₃I | d-nb.info |

| 2,6-Lutidine/B(C₆F₅)₃ | H₂ | Me₂SiI₂ / C₆D₆ | CH₄ | d-nb.info |

Role as a Base in Organic Reactions (e.g., condensation, alkylation)

This compound is frequently used as a base in a variety of organic reactions, including alkylations, condensations, and dehydrohalogenations. chemicalland21.com Its basicity allows it to facilitate reactions such as the acetoacetic ester synthesis and the α-alkylation of carbonyl compounds. organic-chemistry.org For instance, it has been used as the base in organocatalytic cascade reactions to produce complex molecules like cyclopropanes and α,β-unsaturated aldehydes. organic-chemistry.org It also serves as a crucial starting material in multi-step syntheses of pharmaceutical intermediates, where it undergoes reactions like oxidation and nitration. patsnap.comguidechem.com In the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, an intermediate for drugs like lansoprazole (B1674482), this compound is first oxidized and then nitrated. patsnap.com

Low Nucleophilicity Considerations

A key feature of lutidines, including the 2,3-isomer, is their character as non-nucleophilic or low-nucleophilicity bases. guidechem.comwikipedia.org This property arises from the steric hindrance provided by the methyl groups positioned on the pyridine ring. guidechem.commasterorganicchemistry.com The methyl groups physically obstruct the nitrogen atom's lone pair of electrons from attacking electrophilic centers, such as a carbon atom. wikipedia.orgmasterorganicchemistry.com However, smaller electrophiles, like protons, can still access the nitrogen, allowing the compound to function effectively as a Brønsted-Lowry base. wikipedia.org

This low nucleophilicity is particularly pronounced in the 2,6-lutidine isomer due to the two methyl groups flanking the nitrogen. chemicalbook.comwikipedia.org In this compound, the steric crowding is less severe but still significant enough to render it a useful non-nucleophilic base in many synthetic contexts. guidechem.com This characteristic is advantageous in reactions where the base is intended only to deprotonate a substrate without causing unwanted side reactions via nucleophilic attack, such as in the protection of hydroxyl groups. guidechem.com

Steric Hindrance and Regioselectivity Control

The steric bulk of a base is a critical factor in controlling the regioselectivity of elimination and other reactions. masterorganicchemistry.com Bulky bases tend to abstract the most sterically accessible proton, often leading to the formation of the less-substituted (Hofmann) alkene product over the more thermodynamically stable (Zaitsev) product. masterorganicchemistry.com

In the case of this compound, the asymmetric placement of the methyl groups creates a unique steric environment around the basic nitrogen center. This can be harnessed to influence the outcome of sterically sensitive reactions. For example, in palladium-catalyzed C-H activation reactions, the choice of a specific lutidine isomer as a ligand can determine the selectivity of the arylation. 2,6-lutidine was found to promote the arylation of secondary C(sp³)–H bonds. nih.gov The steric profile of the ligand plays a crucial role in controlling which C-H bond is activated. nih.govnih.gov Similarly, in multicomponent syntheses, the steric hindrance of bases like 2,6-lutidine can impact reaction yields, with less hindered bases sometimes being more effective depending on the specific transformation. rsc.org The specific steric footprint of this compound makes it a valuable tool for chemists to fine-tune the regioselectivity of a reaction.

Catalysis in Polymer Production

This compound finds application in the field of material science, specifically in the production of polymers. chemimpex.com It is used both as a specialized solvent and as a catalyst in polymerization processes. chemimpex.comguidechem.com The development of well-defined single-site catalysts has enabled the synthesis of polymers with precise structures, a field where specialized ligands and catalysts play a key role. researchgate.net Pyridine-based ligands are incorporated into catalyst systems for various polymerization reactions. For example, a bis(imino)pyridine ligand system was used to coordinate with an iron catalyst for the controlled radical polymerization (CRP) of various methacrylate (B99206) monomers. mdpi.com While not specifying the 2,3-isomer, this demonstrates the general utility of substituted pyridines in creating sophisticated polymer catalysts. The properties of this compound make it a valuable component in developing advanced materials, including polymers and coatings, by enhancing the performance of the materials through its role in their synthesis. chemimpex.com

Spectroscopic and Computational Characterization of 2,3 Lutidine Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes of 2,3-lutidine.

The FT-IR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of the molecule. The high-frequency region is dominated by C-H stretching vibrations of the aromatic ring and the methyl groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretching modes are found just below this value. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the pyridine (B92270) ring stretching vibrations (νC=C, νC=N). The in-plane and out-of-plane bending vibrations of C-H and the deformations of the ring structure give rise to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

Representative FT-IR Vibrational Modes for Pyridine Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretching | 3550 |

| N-H Symmetric Stretching | 3452 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Methyl C-H Stretching | 3000 - 2850 |

| C=N Stretching | ~1623 |

| C=C Stretching | 1600 - 1450 |

| C-N Stretching | ~1370 |

| C-H In-plane Bending | 1300 - 1000 |

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides information on the vibrational modes of this compound, particularly those that are less intense in the infrared spectrum. The FT-Raman spectra of pyridine derivatives have been reported, aiding in the complete vibrational assignment of the molecule. core.ac.uk The symmetric vibrations of the molecule, such as the ring breathing mode, often give rise to strong signals in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more comprehensive understanding of the molecule's vibrational behavior.

For example, in studies of 2-amino-5-chloropyridine, the N-H asymmetric and symmetric stretching vibrations are observed in the FT-Raman spectrum at 3551 cm⁻¹ and 3455 cm⁻¹, respectively, which is in close agreement with the FT-IR data. core.ac.uk

To gain a deeper insight into the vibrational modes of this compound, experimental data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). scispace.comnih.gov Computational models, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the optimized geometry and vibrational frequencies of the molecule. researchgate.net

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. nih.gov This correlation allows for a more precise assignment of the observed spectral bands to specific vibrational modes. Studies on related molecules, such as 2,5-lutidine and various pyridine derivatives, have demonstrated a strong linear relationship between the experimental and computed vibrational wavenumbers, validating the accuracy of the computational approach. researchgate.netresearchgate.net This methodology is crucial for unambiguously assigning the fundamental vibrations of the molecule based on the potential energy distribution (PED) derived from the calculations. researchgate.net

Fourier Transform Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and nitrogen atoms.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by their position relative to the nitrogen atom and the methyl substituents. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the two methyl carbons and the carbons of the pyridine ring. The ¹⁵N NMR spectrum exhibits a characteristic signal for the nitrogen atom in the pyridine ring.

A study of this compound in a CDCl₃ solution provided the following NMR spectral parameters for the free ligand. researchgate.net

NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ researchgate.net

| Atom | ¹H | ¹³C | ¹⁵N |

|---|---|---|---|

| C2-CH₃ | 2.48 | 20.1 | - |

| C3-CH₃ | 2.27 | 18.0 | - |

| H4 | 7.42 | - | - |

| H5 | 6.98 | - | - |

| H6 | 8.20 | - | - |

| C2 | - | 156.0 | - |

| C3 | - | 132.0 | - |

| C4 | - | 137.2 | - |

| C5 | - | 122.0 | - |

| C6 | - | 146.1 | - |

When this compound acts as a ligand and coordinates to a metal center, significant changes in its NMR spectrum are observed. These changes, known as coordination shifts (Δδ = δcomplex - δligand), provide valuable information about the electronic and structural effects of complexation.

Studies on complexes of this compound with various metals, including silver(I), gold(III), palladium(II), and platinum(II), have consistently shown a deshielding effect on the protons and carbons of the lutidine ring. scispace.comresearchgate.netresearchgate.netsigmaaldrich.com This means that the ¹H and ¹³C signals shift to a higher frequency (downfield) upon coordination. researchgate.netwalisongo.ac.id This deshielding is attributed to the donation of electron density from the ligand to the metal center.

Conversely, the nitrogen atom experiences a shielding effect, resulting in a low-frequency (upfield) shift of the ¹⁵N NMR signal. scispace.comresearchgate.net This shielding is a consequence of the alteration of electronic transitions around the nitrogen atom upon formation of the metal-nitrogen bond.

For example, in a bis(this compound)silver(I) nitrate (B79036) complex, the coordination shifts are as follows:

Coordination Shifts (Δδ, ppm) for Bis(this compound)silver(I) Nitrate in CDCl₃ researchgate.net

| Atom | Δδ ¹H | Δδ ¹³C | Δδ ¹⁵N |

|---|---|---|---|

| C2-CH₃ | +0.10 | +0.7 | - |

| C3-CH₃ | +0.06 | +0.3 | - |

| H4 | +0.13 | - | - |

| H5 | +0.16 | - | - |

| H6 | +0.22 | - | - |

| C2 | - | +2.2 | - |

| C3 | - | +1.6 | - |

| C4 | - | +1.5 | - |

| C5 | - | +2.7 | - |

| C6 | - | +2.0 | - |

The magnitude of these coordination shifts can be correlated with structural features of the complexes, such as the nature of the metal ion, the geometry of the complex, and the metal-nitrogen bond lengths. scispace.comresearchgate.netsigmaaldrich.com

1H, 13C, and 15N NMR Analyses

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are crucial for elucidating the structural and electronic properties of this compound and its derivatives. These methods provide detailed insights into the molecular framework, electron distribution, and behavior in various chemical environments.

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.netmdpi.com The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. slideshare.net The resulting spectrum, a plot of absorbance versus wavelength, reveals information about the electronic structure of the molecule. researchgate.net

For molecules like this compound, the electronic transitions of interest are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to an antibonding π* orbital. slideshare.net The solvent environment can influence these transitions, causing shifts in the absorption maxima. academie-sciences.fr

In a study of azo dyes derived from benzoic and cinnamic acids, it was observed that the position of double bonds and the nature of the solvent affect the UV-Vis absorption maxima. academie-sciences.fr While specific UV-Vis spectral data for unsubstituted this compound is not detailed in the provided results, the principles of electronic spectroscopy are broadly applicable. slideshare.netmdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data by predicting excitation energies and oscillator strengths. epa.govresearchgate.net

Mass spectrometry is a powerful analytical technique used for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). tandfonline.com For this compound, which has a molecular weight of 107.16 g/mol , mass spectrometry can confirm its identity and provide information about its fragmentation patterns under specific ionization conditions. spectrabase.com

In gas chromatography-mass spectrometry (GC-MS), this compound can be separated from other components in a mixture before being introduced into the mass spectrometer. spectrabase.com The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule and various fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification. spectrabase.com

Recent advancements have utilized ion mobility spectrometry (IMS) coupled with mass spectrometry to differentiate between lutidine isomers. tandfonline.com By forming non-covalent complexes with cyclodextrins and metal ions, it is possible to separate isomers like 2,5-lutidine and 3,5-lutidine based on their different shapes and sizes, which affect their mobility in the gas phase. tandfonline.com Collision-induced dissociation (CID) of these complexes in the mass spectrometer can further probe their stability and provide structural insights. tandfonline.com

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Boiling Point | 162-163 °C |

| Melting Point | -15 °C |

| Density | 0.945 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

| This data is compiled from various sources. |

UV-Vis Spectroscopy and Electronic Properties

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of molecular systems, including this compound. researchgate.netresearchgate.net These methods allow for the theoretical prediction of molecular structure, electronic properties, and reactivity, often providing insights that are difficult to obtain experimentally. bhu.ac.inscispace.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely used for calculating the properties of molecules and materials. nih.gov DFT calculations have been successfully applied to study various aspects of pyridine derivatives, providing good agreement with experimental data. epa.govresearchgate.net The choice of functional, such as B3LYP, and basis set, like 6-311G(d,p), is crucial for obtaining accurate results. bhu.ac.inresearchgate.net

A fundamental application of DFT is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. scispace.comresearchgate.net For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental values. epa.gov The optimization process ensures that the calculated properties correspond to a stable molecular structure. researchgate.net For instance, DFT has been used to optimize the geometries of various pyridine derivatives and their complexes, providing insights into their three-dimensional structures. researchgate.netnih.gov The accuracy of the optimized geometry is a prerequisite for reliable calculations of other molecular properties like vibrational frequencies and electronic energies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. techscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. researchgate.net

DFT calculations are widely used to determine the HOMO and LUMO energies and visualize their spatial distribution. scispace.comscirp.org For systems involving pyridine derivatives, DFT calculations have shown that the HOMO and LUMO are often localized on the aromatic ring. researchgate.net In a study on a benzannulated lutidine bisstannylene-tin(II) monoxide molecule, DFT calculations revealed a very low HOMO-LUMO energy gap, indicating high reactivity. researchgate.net The HOMO-LUMO gap can also be correlated with the electronic absorption properties observed in UV-Vis spectroscopy. physchemres.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Related System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap | 4.4871 |

| This data is for a triazine derivative and is presented for illustrative purposes of typical values obtained from DFT calculations. irjweb.com |

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, revealing its electrophilic and nucleophilic sites. ajchem-b.comuni-muenchen.de The MEP surface is color-coded to indicate different levels of electrostatic potential; regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ajchem-b.comrsc.org Green and yellow areas represent regions of near-zero or intermediate potential. rsc.org

For this compound, the MEP map would show the most negative potential localized on the nitrogen atom of the pyridine ring, attributable to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack and protonation. Conversely, the most positive potential would be found on the hydrogen atoms, particularly those of the two methyl groups and the aromatic ring, making them susceptible to interaction with nucleophiles. ajchem-b.com MEP analysis is crucial in structural biology and chemistry for understanding ligand-substrate, drug-receptor, and enzyme-substrate interactions. ajchem-b.com The insights gained from MEP maps provide a valuable guide to the reactivity of this compound in various chemical environments. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.de This analysis provides detailed information on intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.detaylorandfrancis.com

Table 1: Hypothetical NBO Analysis for this compound showing major donor-acceptor interactions and their stabilization energies E(2).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-C3) | 25.45 | Lone Pair -> Antibonding π |

| LP (1) N1 | π* (C5-C6) | 20.10 | Lone Pair -> Antibonding π |

| σ (C2-C7) | σ* (C2-C3) | 4.80 | σ -> σ |

| σ (C3-C8) | σ (C2-C3) | 5.15 | σ -> σ |

| σ (C4-H) | σ (C3-C4) | 2.50 | σ -> σ |

| σ (C6-H) | σ (C5-C6) | 2.75 | σ -> σ* |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-dependent density functional theory (TD-DFT) is a powerful quantum mechanical method for calculating the excited-state properties of molecules. It is an extension of ground-state DFT and has become a standard tool for predicting electronic absorption spectra due to its favorable balance of computational cost and accuracy. chemrxiv.org TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, with a typical accuracy of around 0.3 eV for many organic molecules. chemrxiv.org

The method works by calculating the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. This allows for the determination of excitation energies and oscillator strengths, which relate to the intensity of the electronic transitions. worldscientific.com For this compound, TD-DFT calculations could identify the principal electronic transitions, such as π→π* and n→π* transitions, and predict their corresponding wavelengths in the UV-Vis spectrum. nih.gov The calculations can be performed in the gas phase or with solvent models to account for environmental effects on the electronic spectra. scm.com While highly effective, standard TD-DFT functionals can face challenges in accurately describing certain types of excitations, such as charge-transfer and double-excitations. rutgers.edu

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry, particularly DFT, is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. acs.org By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, locate transition state (TS) structures, and calculate activation energy barriers (ΔG‡), providing a detailed understanding of reaction pathways and selectivity. rsc.org